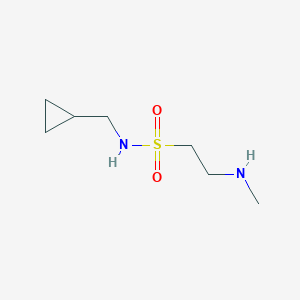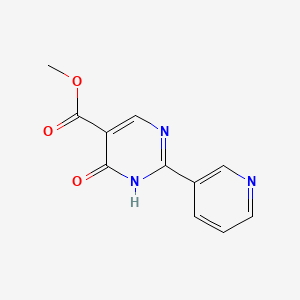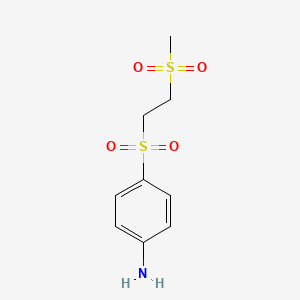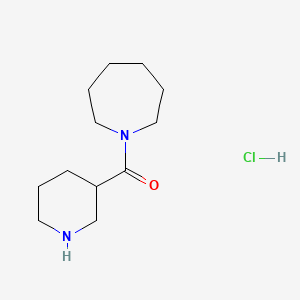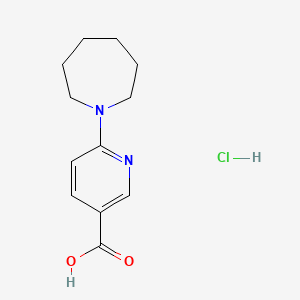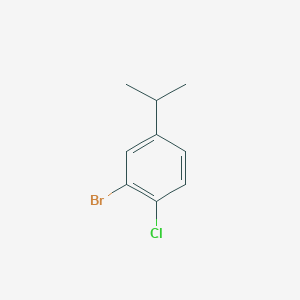
3-Bromo-4-chloroisopropylbenzene
Overview
Description
3-Bromo-4-chloroisopropylbenzene is a chemical compound that belongs to the chlorobenzene class of organic compounds1. It has been used in the field of medicinal chemistry as a starting material for synthesizing various structural analogs with interesting biological activities1.
Synthesis Analysis
The synthesis of 3-Bromo-4-chloroisopropylbenzene could involve a series of reactions including bromination and chlorination2. The exact synthesis process could vary depending on the starting materials and the specific conditions used. However, the details of the synthesis process for this specific compound are not readily available in the literature.
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-chloroisopropylbenzene is C9H10BrCl1. Its molecular weight is 233.53 g/mol1. However, the detailed molecular structure analysis is not available in the literature.
Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, as a bromo-chloro compound, it might undergo various substitution and addition reactions typical for halogenated organic compounds3.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, based on its molecular structure, it is likely to be a liquid at room temperature1.Scientific Research Applications
Halogenation Reactions and Catalysis
HCl-Catalyzed Photoreduction and Photosubstitution Reactions : Research by Wubbels, Snyder, and Coughlin (1988) demonstrates the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms 4-chloronitrobenzene and other reduction products under specific conditions. This study highlights the potential for halogen exchange and reduction reactions in halogenated aromatic compounds, which could be relevant for compounds like 3-Bromo-4-chloroisopropylbenzene in synthetic chemistry applications (Wubbels, Snyder, & Coughlin, 1988).
Palladium-Catalyzed Reactions : Fitton and Rick (1971) explored the reactivity of halobenzenes towards oxidative addition to Pd(PPh3)4, finding a specific order of reactivity that is influenced by the presence of electron-donating or withdrawing groups. This study suggests that the electronic nature of halogen substituents on aromatic rings can significantly affect their reactivity in catalyzed reactions, which could be relevant for designing synthetic routes involving 3-Bromo-4-chloroisopropylbenzene (Fitton & Rick, 1971).
Ring Halogenation Techniques : Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts by Bovonsombat and Mcnelis (1993) provides insights into methods for selectively introducing halogen atoms into aromatic compounds. Such techniques could be applicable for modifying or synthesizing compounds related to 3-Bromo-4-chloroisopropylbenzene (Bovonsombat & Mcnelis, 1993).
Synthetic Applications
Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halomethylated intermediates, highlighting a versatile approach for creating complex molecular architectures from simpler halogenated precursors. This study underscores the utility of halogenated compounds in the construction of molecular scaffolds for chemical synthesis (Wallace et al., 2005).
Safety And Hazards
The safety and hazards of 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, as a halogenated compound, it might pose certain hazards due to its reactivity. Proper safety measures should be taken while handling this compound.
Future Directions
The future directions for the use of 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, given its use as a starting material for synthesizing various structural analogs with interesting biological activities1, it might find applications in the development of new pharmaceuticals or other biologically active compounds.
Please note that the information provided is based on the available literature and might not be fully comprehensive. For more detailed information, further research and consultation with experts in the field might be necessary.
properties
IUPAC Name |
2-bromo-1-chloro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFYXVTWMTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloroisopropylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
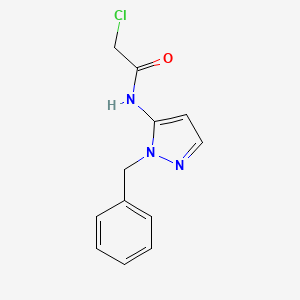
![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)
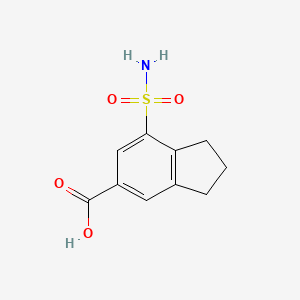
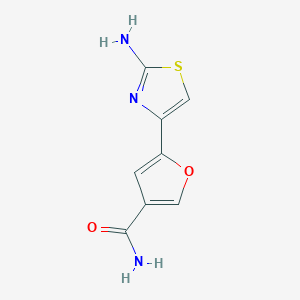
![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)
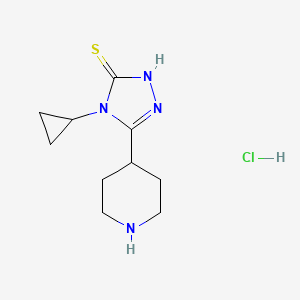
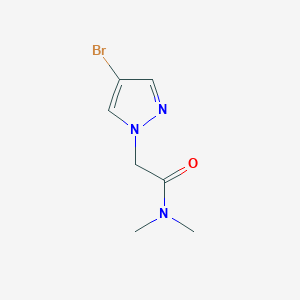
![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
